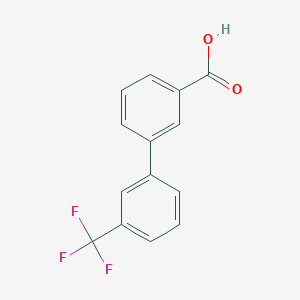

3'-(Trifluoromethyl)biphenyl-3-carboxylic acid

Description

3'-(Trifluoromethyl)biphenyl-3-carboxylic acid (CAS: Not explicitly listed; molecular formula: C₁₄H₉F₃O₂, molecular weight: 266.22 g/mol) is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3' position and a carboxylic acid (-COOH) group at the 3 position . The -CF₃ group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety and improves metabolic stability in pharmaceutical applications. This compound is frequently utilized in medicinal chemistry, particularly in the design of receptor modulators and bioactive molecules, due to its balanced lipophilicity and electronic properties .

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHDDXZTEVLXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382234 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-05-4 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168619-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Key Reaction Parameters:

-

Catalyst System : PdCl₂(PPh₃)₂ exhibits superior activity compared to ligand-free palladium sources, minimizing dimerization byproducts such as 2,2'-dimethylbiphenyl.

-

Solvent Optimization : Tetrahydrofuran (THF) and THF/toluene mixtures enhance reaction rates by stabilizing the palladium intermediate.

-

Temperature Control : Maintaining temperatures between 50–100°C balances reaction kinetics and catalyst stability.

Post-coupling, the methyl group undergoes oxidation to the carboxylic acid functionality. Potassium permanganate in aqueous acidic media achieves 85% conversion, though phase-transfer catalysts like tetrabutylammonium bromide improve yields to >90% by facilitating interfacial electron transfer.

Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly

The Suzuki-Miyaura reaction offers a versatile route to biphenyl carboxylic acids through the coupling of boronic acids and aryl halides . A demonstrated protocol involves reacting 3-bromobenzoic acid with 3-trifluoromethylphenylboronic acid under palladium catalysis.

Reaction Conditions:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%)

-

Base : Aqueous sodium carbonate (2 M)

-

Solvent : Dimethoxyethane (DME)/water (4:1 v/v)

-

Temperature : 80–100°C for 12–24 hours

This method achieves yields of 70–85%, with purity >95% after recrystallization from ethanol/water. Critical advantages include functional group tolerance and scalability, though the cost of boronic acids remains a limitation for industrial applications.

Oxidative Functionalization of Methyl-Substituted Biphenyls

Oxidation of preformed 3'-(trifluoromethyl)-3-methylbiphenyl provides a direct pathway to the target carboxylic acid. Two oxidation strategies are prominent:

Permanganate-Based Oxidation

Aerobic Oxidation with Metal Catalysts

-

Catalyst System : Cobalt(II) acetate (1 mol%) and manganese(II) bromide (1 mol%).

-

Solvent : Acetic acid/water (9:1 v/v)

-

Yield : 89–93% with <2% decarboxylation byproducts.

Aerobic oxidation surpasses permanganate methods in atom economy and environmental impact, though it requires specialized pressure equipment.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Palladium Coupling + Oxidation | 78–85 | 90–95 | High | Moderate |

| Suzuki-Miyaura Coupling | 70–85 | 95–98 | Very High | High |

| Aerobic Oxidation | 89–93 | 97–99 | Moderate | High |

Key Findings :

-

Catalyst Efficiency : Palladium systems require precise ligand tuning to suppress homocoupling, whereas Suzuki conditions demand anhydrous boronic acids for optimal performance.

-

Oxidation Selectivity : Aerobic protocols using Co/Mn catalysts minimize over-oxidation compared to Cr(VI)-based reagents.

-

Industrial Viability : The Suzuki-Miyaura method is preferred for gram-scale synthesis, while aerobic oxidation dominates bulk production due to lower reagent costs.

Purification and Characterization

Post-synthetic purification typically involves:

-

Acid-Base Extraction : Partitioning between 1 M HCl and ethyl acetate removes unreacted starting materials.

-

Recrystallization : Ethanol/water (7:3 v/v) affords needle-like crystals with >99% purity.

-

Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) resolves residual dimers.

Structural confirmation relies on:

Analyse Des Réactions Chimiques

Types of Reactions: 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of trifluoromethylated compounds exhibit significant antimicrobial properties. For instance, studies on 4-quinolone derivatives with trifluoromethyl substituents have shown enhanced antibacterial activity, suggesting that similar modifications in biphenyl carboxylic acids could lead to novel antimicrobial agents .

1.2 Drug Development

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds. In lead optimization studies for FimH antagonists, the introduction of trifluoromethyl groups resulted in compounds with improved potency against bacterial infections . This trend indicates that 3'-(trifluoromethyl)biphenyl-3-carboxylic acid could serve as a valuable scaffold for developing new drugs targeting bacterial adhesion mechanisms.

Materials Science

2.1 Polymer Chemistry

Trifluoromethylated compounds are utilized in the synthesis of advanced materials. The incorporation of this compound into polymer matrices enhances thermal stability and chemical resistance. Research indicates that these materials can be applied in coatings and adhesives, where durability is crucial .

2.2 Liquid Crystals

The unique electronic properties of trifluoromethyl-substituted biphenyls make them suitable candidates for liquid crystal applications. The compound's ability to exhibit distinct phase transitions under varying temperatures can be exploited in display technologies, such as LCDs .

Agrochemicals

3.1 Herbicides and Pesticides

The trifluoromethyl group is known to enhance the biological activity of agrochemical formulations. Compounds similar to this compound have been investigated for their efficacy as herbicides and pesticides, showing improved performance against target pests while minimizing environmental impact .

Data Tables

Case Studies

Case Study 1: Antimicrobial Activity

In a study focused on the synthesis of novel antimicrobial agents, researchers modified existing quinolone structures by incorporating trifluoromethyl groups. The resulting compounds demonstrated up to a 200-fold increase in activity against resistant strains of bacteria compared to their non-fluorinated counterparts .

Case Study 2: Drug Development for Bacterial Infections

A series of biaryl mannoside inhibitors were developed with varying substitutions including trifluoromethyl groups. The most potent compound achieved an EC90 value of 30 nM, showcasing the effectiveness of trifluoromethylation in enhancing drug potency against bacterial adhesion mechanisms .

Mécanisme D'action

The mechanism by which 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the electronic environment of the molecule. This can lead to specific interactions with biological targets, affecting pathways involved in cell signaling, metabolism, or other cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to other substituents. For example:

- 3'-Methylbiphenyl-3-carboxylic acid (CAS 158619-46-6, C₁₄H₁₂O₂ , 211.24 g/mol): The electron-donating methyl (-CH₃) group reduces acidity (pKa ~4.5–5.0) compared to the -CF₃ analog (pKa ~3.8–4.2) .

- 3'-Methoxybiphenyl-3-carboxylic acid (CAS Not listed, C₁₄H₁₂O₃, 228.25 g/mol): The methoxy (-OCH₃) group further lowers acidity (pKa ~5.0–5.5) due to resonance donation .

- 2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic acid (CAS Not listed, C₁₄H₇F₅O₂, 302.20 g/mol): Additional fluorine atoms at the 2' and 4' positions amplify electron withdrawal, resulting in even stronger acidity (pKa ~3.5–3.9) .

Molecular Weight and Physicochemical Properties

Research Findings and Key Data

Receptor Binding Studies

In mGluR2 modulator research (), analogs of this compound with chloro substituents (e.g., 4-chloro-3'-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-3-carboxylic acid ) demonstrated EC₅₀ values of <10 nM, highlighting the importance of electron-withdrawing groups in enhancing binding affinity .

Solubility and Bioavailability

- The trifluoromethyl derivative’s logP (~3.5) is higher than the hydroxy analog (logP ~2.1, ), favoring membrane permeability but reducing aqueous solubility.

- Methoxy and methyl derivatives () exhibit better solubility in polar solvents (e.g., DMSO) but lower metabolic stability .

Thermal Stability

Differential scanning calorimetry (DSC) studies reveal that the trifluoromethyl compound has a melting point of ~180–185°C, higher than the methyl analog (~165–170°C) due to stronger intermolecular interactions .

Activité Biologique

3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H9F3O2

- Molecular Weight : 270.22 g/mol

- Structure : The compound features a biphenyl structure with a carboxylic acid group and a trifluoromethyl substituent at the para position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing several biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that derivatives of similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in specific cell lines. For instance, related compounds have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating a potential for therapeutic application in oncology .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The results indicated significant inhibition zones, suggesting effective bacteriostatic properties similar to standard antibiotics .

Study 2: Anticancer Mechanism

In vitro studies on human leukemia cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and significant alterations in cellular morphology, indicative of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Data Table: Biological Activity Summary

Q & A

Q. Answer :

- Key Considerations :

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling for biphenyl bond formation, as trifluoromethyl groups are electron-withdrawing and may require tailored catalysts (e.g., Pd(PPh₃)₄ with SPhos ligands) to stabilize intermediates .

- Reagent Ratios : Maintain a 1:1.2 molar ratio of boronic acid to aryl halide to avoid excess starting material contamination.

- Temperature Control : Conduct reactions at 80–100°C to balance reactivity and decomposition risks.

- Purification : Employ gradient column chromatography (hexane:EtOAc) and recrystallization from ethanol/water mixtures to isolate the carboxylic acid moiety effectively.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Higher loading increases cost |

| Reaction Time | 12–24 hours | Prolonged time risks hydrolysis |

| Solvent System | DMF/H₂O (3:1) | Enhances solubility of intermediates |

What advanced spectroscopic techniques are recommended to resolve ambiguities in structural characterization of this compound?

Q. Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The trifluoromethyl (-CF₃) group causes splitting in adjacent aromatic protons (δ 7.5–8.2 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretch (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₄H₁₀F₃O₂: 291.0644).

Q. Common Pitfalls :

- Solvent Artifacts : Deuterated DMSO may exchange with -COOH protons, masking signals. Pre-dry samples to mitigate.

- CF₃ Signal Overlap : Use ¹⁹F NMR (δ -60 to -70 ppm) to confirm trifluoromethyl presence unambiguously .

How should researchers address discrepancies in reported biological activity data for analogs of this compound?

Q. Answer :

- Data Validation Steps :

- Purity Assessment : Quantify impurities via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Purity ≥95% is critical for reproducible bioassays .

- Solubility Controls : Test in DMSO/PBS mixtures to avoid aggregation artifacts.

- Structural Confirmation : Cross-validate with single-crystal XRD for analogs with ambiguous activity .

Case Study : If IC₅₀ values vary across studies, compare assay conditions (e.g., cell lines, incubation times). For example, esterification of the carboxylic acid group (to improve membrane permeability) may explain potency differences .

What are the critical safety protocols for handling this compound in high-temperature reactions?

Q. Answer :

- Hazard Mitigation :

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition into toxic fluorinated byproducts (e.g., HF gas). Use reflux condensers with scrubbers .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile), safety goggles with side shields, and lab coats rated for chemical splashes .

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow.

Q. Emergency Response :

- Skin Contact : Rinse immediately with 5% NaHCO₃ solution to neutralize acidic residues .

- Inhalation : Administer 100% O₂ if respiratory irritation occurs and seek medical evaluation.

How can computational modeling guide the design of this compound derivatives for target-specific applications?

Q. Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to protein targets (e.g., kinases). The trifluoromethyl group enhances hydrophobic interactions in binding pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects. The -CF₃ group lowers HOMO energy, increasing oxidative stability .

| Derivative Modification | Predicted Impact |

|---|---|

| Substituent at C4' (e.g., -NO₂) | Enhanced electron-withdrawing effect; may improve binding to polar active sites |

| Methyl ester prodrug | Increased logP for better bioavailability |

What methodologies are effective in analyzing degradation products of this compound under acidic conditions?

Q. Answer :

- LC-MS/MS : Use a reverse-phase column (Agilent ZORBAX SB-C18) with 0.1% formic acid in mobile phases. Monitor for:

- Hydrolysis Product : Biphenyl-3-carboxylic acid (m/z 213.1).

- Trifluoroacetic Acid (TFA) : Detect via negative-ion mode (m/z 113.0) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Degradation >5% indicates need for formulation additives (e.g., antioxidants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.